molecular formula C13H11N3O5S B2893335 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide CAS No. 899996-40-8

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide

Cat. No.: B2893335
CAS No.: 899996-40-8
M. Wt: 321.31
InChI Key: GJQRGJZMTCKHNZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-substituted benzoisothiazol-3(2H)-one derivatives, characterized by a 1,2-benzisothiazole-3-one core with a sulfonyl (dioxido) group at position 1 and a propanamide linker attached to an isoxazol-3-yl substituent. Its structural uniqueness lies in the combination of a rigid benzoisothiazol-3-one ring, a three-carbon spacer, and the heterocyclic isoxazole moiety, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c17-12(14-11-6-8-21-15-11)5-7-16-13(18)9-3-1-2-4-10(9)22(16,19)20/h1-4,6,8H,5,7H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQRGJZMTCKHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide is a novel derivative within the class of isothiazole compounds. It has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides an overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O4SC_{12}H_{10}N_2O_4S, with a molecular weight of approximately 278.28 g/mol. The structure features an isothiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of isothiazole exhibit significant cytotoxicity against various cancer cell lines. A study evaluating similar compounds found that certain isoxazole derivatives showed effective inhibition of human promyelocytic leukemia cells (HL-60) with IC50 values ranging from 86 to 755 μM . Specifically, compounds with structural similarities to this compound demonstrated:

  • Mechanism of Action : Induction of apoptosis and cell cycle arrest.
  • Gene Expression Modulation : Alterations in the expression levels of Bcl-2, Bax, and p21^WAF-1 were observed, indicating a potential pathway for anticancer activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Isothiazole derivatives have been documented to possess antibacterial and antifungal activities. A comparative analysis of related compounds revealed that modifications in functional groups significantly influence their efficacy against bacterial strains .

Study 1: Cytotoxicity in Cancer Cell Lines

In a study focusing on isoxazole derivatives, compound 3 exhibited notable cytotoxic effects on HL-60 cells. The results indicated that the compound could induce apoptosis through the modulation of apoptotic markers such as Bcl-2 and p21 .

CompoundIC50 (µM)Mechanism
Isoxazole 386Apoptosis induction
Isoxazole 6755Cell cycle arrest

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various isothiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications in the dioxido group enhanced the antibacterial activity significantly compared to non-modified counterparts .

Bacterial StrainMinimum Inhibitory Concentration (MIC)Compound
Staphylococcus aureus32 µg/mLModified Isothiazole
Escherichia coli64 µg/mLNon-modified Isothiazole

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Benzoisothiazol-3-one Derivatives

a) SCP-1 (2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide)
  • Structural Differences : Shorter acetamide chain (C2 vs. C3) and a 4-hydroxyphenyl substituent instead of isoxazol-3-yl.
  • Bioactivity: Demonstrated equipotent analgesic activity to acetaminophen (APAP) but significantly reduced hepatotoxicity and nephrotoxicity .
  • Relevance : Highlights the role of the benzoisothiazol-3-one core in reducing toxicity while maintaining efficacy.
b) N-(Adamantan-1-yl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
  • Structural Differences : Adamantane substituent instead of isoxazole.
c) Ethyl 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate (Compound 10)
  • Structural Differences : Ethyl ester instead of propanamide-isoxazole.
  • Synthesis : Produced via reaction of sodium saccharin with ethyl chloroacetate, yielding high-purity derivatives .
  • Bioactivity : Ester derivatives (e.g., 3f in ) showed enhanced cytotoxicity, likely due to increased lipophilicity .

Substituent Variations: Isoxazole vs. Other Heterocycles

a) 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide
  • Structural Differences : Oxazole ring replaces isothiazole.
  • Bioactivity : Moderate activity in enzymatic assays, indicating that sulfur in the isothiazole ring may enhance target binding compared to oxygen in oxazole .
b) Isoxazol-3-yl Carbamates (e.g., Compounds 24g–26g)
  • Structural Differences : Carbamate linkage instead of propanamide.
  • Bioactivity : Demonstrated acetylcholinesterase inhibition, suggesting the isoxazole moiety contributes to enzyme interaction .

Chain Length and Flexibility

  • Acetamide vs. Propanamide :
    • Shorter chains (e.g., acetamide in SCP-1) may limit conformational flexibility but improve metabolic stability.
    • The propanamide linker in the target compound could enhance binding to deeper enzyme pockets, as seen in COX-1 inhibitors with longer spacers .

Bioactivity and Mechanism of Action

Anti-Inflammatory and Antioxidant Activity

  • N-Substituted Saccharins : Derivatives with ester groups (e.g., 3b, 3f) and nitriles (e.g., compound 2) showed superior antioxidant activity (IC50 values < 10 µM) and COX-1 inhibition (ΔG < -8 kcal/mol) .
  • Role of Isoxazole : The electron-deficient isoxazole ring may enhance hydrogen bonding with catalytic residues in COX-1, similar to the nitrile group in compound 2 .

Cytotoxic Activity

Antimicrobial Potential

  • Adamantane-Containing Analogs : Demonstrated Sortase A inhibition (IC50 ~ 15 µM), suggesting that bulky substituents improve target specificity .
  • Isoxazole vs. Adamantane : The smaller isoxazole group in the target compound might reduce off-target effects while retaining antimicrobial activity.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound in laboratory settings?

Answer:
The synthesis typically involves multi-step reactions starting with 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide and isoxazol-3-amine. Key steps include:

  • Coupling Reaction : Use a solvent like dimethylformamide (DMF) or dichloromethane (DCM) with a coupling agent (e.g., HATU or EDCI) to facilitate amide bond formation .
  • Catalysts : Triethylamine (TEA) or sodium hydride (NaH) as bases to deprotonate reactive intermediates .
  • Temperature Control : Maintain 0–25°C during coupling to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .

Advanced: How can researchers resolve contradictory data on the compound’s biological activity across assay systems?

Answer:
Contradictions may arise from assay variability (e.g., cell lines, endpoint measurements). Mitigation strategies include:

  • Orthogonal Assays : Validate anticancer activity using both MTT (cell viability) and clonogenic assays (long-term proliferation) .
  • Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to putative targets (e.g., kinases) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms the benzisothiazole and isoxazole moieties. Key signals include:
    • Benzisothiazole ring : Aromatic protons at δ 7.2–8.1 ppm (doublets and triplets) .
    • Isoxazole protons : Distinct singlet at δ 6.3–6.5 ppm .
  • Mass Spectrometry (HRMS) : Exact mass (e.g., m/z 375.08 [M+H]+) validates molecular formula (C14H12N2O5S) .
  • FT-IR : Peaks at 1680–1700 cm⁻¹ confirm carbonyl (C=O) and sulfonyl (S=O) groups .

Advanced: What strategies can enhance the compound’s bioavailability based on pharmacokinetic (PK) profiles?

Answer:

  • Prodrug Design : Introduce ester or phosphate groups to improve solubility. For example, replace the propanamide with a methyl ester to enhance intestinal absorption .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to increase plasma half-life (tested via in vivo PK studies in rodents) .
  • CYP450 Inhibition Assays : Identify metabolic liabilities (e.g., CYP3A4-mediated oxidation) using liver microsomes, then modify substituents (e.g., fluorination) to reduce clearance .

Basic: What in vitro assays are recommended for initial screening of antimicrobial activity?

Answer:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Biofilm Disruption : Quantify biofilm biomass reduction using crystal violet staining in P. aeruginosa models .

Advanced: How to design experiments elucidating molecular interactions with protein targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to homology models of kinases (e.g., EGFR or MAPK) .
  • X-ray Crystallography : Co-crystallize the compound with purified proteins (e.g., 2.0 Å resolution) to identify key hydrogen bonds (e.g., between the sulfonyl group and Lys123) .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ala scanning) in predicted binding pockets to validate interaction hotspots .

Basic: What are the critical parameters for assessing compound stability during storage?

Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (e.g., retention time shifts indicate hydrolysis) .
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products .
  • Solution Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours .

Advanced: How can computational methods optimize the compound’s selectivity for therapeutic targets?

Answer:

  • QSAR Modeling : Train models on datasets of benzisothiazole derivatives to predict selectivity ratios (e.g., IC50 for kinase A vs. kinase B) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified substituents (e.g., replacing isoxazole with pyrazole) .
  • ADMET Prediction : Use SwissADME or ADMETlab to prioritize analogs with favorable logP (2–3) and low hERG inhibition risk .

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